molecular formula C8H10 B1612642 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene CAS No. 84272-90-2

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Cat. No. B1612642
CAS RN: 84272-90-2
M. Wt: 113.21 g/mol
InChI Key: YNQLUTRBYVCPMQ-GGTYFICESA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is an organic compound that is commonly referred to as “pentadeuterobenzene” and is a derivative of benzene. It is a unique compound due to its high number of deuterium atoms, which are isotopes of hydrogen. This compound is of interest to scientists due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Pentadeuterobenzene has a number of potential applications in scientific research. It has been used in studies of the mechanism of action of enzymes, as well as studies of the structure and function of proteins. Additionally, it has been used in studies of the biochemical and physiological effects of drugs, as well as studies of the structure and function of cells. Furthermore, it has been used in studies of the structure and function of DNA and RNA.

Mechanism Of Action

The mechanism of action of pentadeuterobenzene is not yet fully understood. It is believed that the deuterium atoms in the compound interact with the hydrogen atoms in the proteins, enzymes, and other molecules that it comes in contact with. This interaction is believed to alter the structure and function of these molecules, which can lead to changes in their biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of pentadeuterobenzene are not yet fully understood. However, it is believed that the compound can affect the structure and function of proteins, enzymes, and other molecules that it comes in contact with. This can lead to changes in the biochemical and physiological effects of these molecules. For example, it has been suggested that pentadeuterobenzene can affect the activity of certain enzymes, leading to changes in the metabolism of drugs and other molecules.

Advantages And Limitations For Lab Experiments

The use of pentadeuterobenzene in lab experiments has both advantages and limitations. One of the main advantages of using this compound is that it can be used to study the structure and function of proteins, enzymes, and other molecules. Additionally, it can be used to study the biochemical and physiological effects of drugs and other molecules. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, and it can be expensive to synthesize. Additionally, it can be difficult to control the concentration of the compound in lab experiments.

Future Directions

There are a number of potential future directions for the use of pentadeuterobenzene in scientific research. One potential direction is the use of the compound in studies of the structure and function of proteins, enzymes, and other molecules. Additionally, it could be used in studies of the biochemical and physiological effects of drugs and other molecules. Furthermore, it could be used in studies of the structure and function of DNA and RNA. Finally, it could be used in studies of the mechanism of action of enzymes and other molecules.

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-GGTYFICESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584350
Record name 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

CAS RN

84272-90-2
Record name 1-(1,1-~2~H_2_)Ethyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84272-90-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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86%
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89%

Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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Synthesis routes and methods IV

Procedure details

The doped copper aluminum borate catalyst prepared in the preceding paragraph was ground to 18 to 40 mesh and used in the dehydrogenation of ethylbenzene and p-ethyltoluene in the manner described in Example I. The ethylbenzene runs were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam:ethylbenzene molar ratio of 20:1, yielding 42% conversion and 72% selectivity to styrene. The p-ethyltoluene conversion to p-methylstyrene was carried out using a 0.2 liquid hour space velocity, 620° C. temperature, 15:1 molar ratio of steam to p-ethyltoluene, a 5:1 toluene to p-ethyltoluene dilution, yielding 68% conversion and 93% selectivity to p-methylstyrene.
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Synthesis routes and methods V

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 2
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 3
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 4
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 5
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene
Reactant of Route 6
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

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